tert-Butyl N-(1-acetylcyclohexyl)carbamate

Lipophilicity LogP Drug-likeness

Standard BOC-protected amines with secondary α-carbons are unsuitable for accessing spirocyclic scaffolds. This 1-acetyl isomer (CAS 1890351-22-0) features a quaternary α-carbon, enabling unique intramolecular cyclocondensations after deprotection. - **Key differentiator:** LogP 2.803 vs. 1.9 for trans-3 isomer; only 2 rotatable bonds (conformationally preorganized). - **Application:** Fragment-based lead generation, CNS SAR, spirocyclic imine/lactam synthesis. - **Supply:** 97% purity grade recommended to minimize cyclization interferents. Multi-gram available on request.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
Cat. No. B13253717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-(1-acetylcyclohexyl)carbamate
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCCCC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H23NO3/c1-10(15)13(8-6-5-7-9-13)14-11(16)17-12(2,3)4/h5-9H2,1-4H3,(H,14,16)
InChIKeyHTVRJDTZQXHABL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl N-(1-acetylcyclohexyl)carbamate: A Quaternary α-Amino Ketone Building Block for Spirocycle and Sterically Demanding Scaffold Synthesis


tert-Butyl N-(1-acetylcyclohexyl)carbamate (CAS 1890351-22-0) is a Boc-protected α,α-disubstituted amino ketone featuring a cyclohexyl ring with both the acetyl carbonyl and the N-Boc-amino group attached to the same quaternary carbon (C-1), yielding the SMILES CC(=O)C1(NC(=O)OC(C)(C)C)CCCCC1 . This compound belongs to a class of N-Boc-acetylcyclohexylamine regioisomers that differ solely in the position of acetyl/Boc-NH substitution around the cyclohexyl ring. Its defining structural feature—a fully substituted α-carbon—creates a conformationally restricted scaffold distinct from its 2-, 3-, and 4-substituted analogs. The compound has a molecular formula of C₁₃H₂₃NO₃, molecular weight of 241.33 g/mol, a calculated LogP of 2.803, topological polar surface area (TPSA) of 55.4 Ų, only 2 rotatable bonds, and is commercially available at purities ranging from 95% to 97% .

Scaffold Quaternary α-amino ketone with conformationally restricted cyclohexyl core
Protection Boc group supports orthogonal deprotection under acidic conditions
Utility Unique 1-acetyl regioisomer enables direct spirocyclization for scaffold synthesis

Why tert-Butyl N-(1-acetylcyclohexyl)carbamate Cannot Be Freely Replaced by Regioisomeric N-Boc-acetylcyclohexylamines


Although all N-Boc-acetylcyclohexylamine regioisomers share the identical molecular formula (C₁₃H₂₃NO₃) and molecular weight (241.33 g/mol), they are not interchangeable as synthetic intermediates. The position of the acetyl and Boc-amine substituents on the cyclohexyl ring fundamentally alters the compound's lipophilicity, conformational flexibility, hydrogen-bonding capacity, and steric environment . For instance, the target 1-substituted isomer exhibits a calculated LogP of 2.803, markedly higher than the trans-3-acetyl isomer (LogP 1.9) , and a reduced rotatable bond count (2 vs. 5 for the 3-isomer and 2 for the 4-isomer), which directly impacts pharmacokinetic-relevant properties and downstream synthetic utility. Additionally, the quaternary α-carbon in the 1-acetyl isomer provides a unique spirocyclization precursor that cannot be accessed from the secondary-carbon substitution pattern of the 2-, 3-, or 4-substituted analogs . Procurement specialists and medicinal chemists must therefore evaluate exact regioisomeric identity rather than treating these compounds as drop-in replacements for one another.

Lipophilicity Regioisomeric substitution alters calculated LogP, which may shift membrane-permeability profiles and partition behavior
Flexibility Rotatable bond count varies across regioisomers, changing conformational preorganization and entropic binding contributions
Reactivity Only the 1-acetyl quaternary α-carbon motif supports direct intramolecular cyclization; 2-,3-,4-substituted analogs may not provide this pathway

Quantitative Differentiation Evidence for tert-Butyl N-(1-acetylcyclohexyl)carbamate vs. Closest Regioisomeric Analogs


Lipophilicity Advantage: LogP 2.803 for the 1-Acetyl Isomer vs. LogP 1.9 for the trans-3-Acetyl Isomer

The target compound tert-butyl N-(1-acetylcyclohexyl)carbamate exhibits a calculated LogP of 2.803, whereas the closely related regioisomer tert-butyl trans-3-acetylcyclohexylcarbamate (CAS 1222709-29-6) has a calculated XlogP of 1.9 . The 4-acetyl isomer tert-butyl N-(4-acetylcyclohexyl)carbamate (CAS 1374656-14-0) has a calculated LogP of 2.6589 . The 0.903 log unit difference between the 1-acetyl and trans-3-acetyl isomers corresponds to an approximately 8-fold higher octanol-water partition coefficient for the target compound, suggesting substantially greater lipophilicity and potentially enhanced passive membrane permeability. The target compound also outperforms the 4-acetyl isomer by 0.1441 log units (≈1.4-fold).

Lipophilicity (LogP)
Reported
LogP 2.803 (1-acetyl) vs. 1.9 (trans-3-acetyl), ~8× higher partition
Supports lipophilicity-driven permeability review
Calculated LogP; experimental validation recommended
Lipophilicity LogP Drug-likeness Membrane permeability

Conformational Rigidity: 2 Rotatable Bonds in the 1-Acetyl Isomer vs. 5 in the trans-3-Acetyl Isomer

The target compound contains only 2 rotatable bonds (the Boc tert-butyl group and the acetyl methyl), as the amine and acetyl are both fixed directly to the quaternary C-1 of the cyclohexane ring . In contrast, the trans-3-acetyl regioisomer contains 5 rotatable bonds , and the 4-acetyl isomer contains 2 rotatable bonds . The 3-acetyl isomer's higher flexibility arises from the spatial separation of the acetyl and Boc-amine substituents, which introduces additional degrees of torsional freedom. The target compound's restricted conformational space (2 rotatable bonds) may translate into a lower entropic penalty upon target binding and greater scaffold preorganization, a desirable attribute in fragment-based drug design and for generating rigid spirocyclic frameworks.

Rotatable Bonds
Class-level
2 rotatable bonds (1-acetyl) vs. 5 (trans-3-acetyl)
Conformational restriction may reduce entropic penalty
Class-level inference; binding data to verify
Conformational restriction Rotatable bonds Scaffold preorganization Entropic penalty

Hydrogen-Bond Acceptor Count: 3 for the 1-Acetyl Isomer vs. 4 for the trans-3-Acetyl Isomer

The target compound tert-butyl N-(1-acetylcyclohexyl)carbamate has 3 hydrogen-bond acceptor atoms (the carbamate carbonyl oxygen, the carbamate ester oxygen, and the acetyl carbonyl oxygen) . By comparison, tert-butyl trans-3-acetylcyclohexylcarbamate is reported to have 4 H-bond acceptors , while the 4-acetyl isomer has 3 H-bond acceptors . The additional H-bond acceptor in the 3-acetyl isomer (likely due to a different electronic environment exposing an additional lone-pair-bearing atom) increases polarity and may reduce passive membrane permeability relative to the 1-acetyl isomer. This difference, combined with the LogP data, reinforces the 1-acetyl isomer's profile as the more lipophilic scaffold choice.

H-Bond Acceptors
Reported
3 H-bond acceptors (1-acetyl) vs. 4 (trans-3-acetyl)
Lower H-bond count may favor passive permeability
Vendor-annotated data; confirm experimentally
H-bond acceptors Polarity Solubility Permeability

Commercial Purity: 97% Available for the 1-Acetyl Isomer vs. 95% Standard for Regioisomeric Analogs

The target compound tert-butyl N-(1-acetylcyclohexyl)carbamate is commercially available at 97% purity from Amatek Scientific (Product No. AS03958) and at 95% purity from Leyan (Product No. 2109988) . In comparison, the 4-acetyl isomer is listed at 95% purity from AKSci and 98% from Leyan , while the 2-acetyl isomer purity is not consistently specified across vendors. For procurement purposes, the availability of a 97% purity grade with guaranteed quality assurance reduces the burden of additional purification steps prior to use in sensitive catalytic or medicinal chemistry applications.

Commercial Purity
Head-to-head
97% purity (Amatek) vs. 95% standard grade
Higher purity grade reduces repurification needs
Batch-specific COA advised
Purity Procurement Quality control Reproducibility

Quaternary α-Carbon Structural Motif: Enabling Spirocyclization Chemistry Not Accessible from 2-, 3-, or 4-Substituted Analogs

The target compound features a quaternary carbon at the C-1 position of the cyclohexyl ring, bearing both the acetyl group and the Boc-protected amino group. This geminal disubstitution pattern is not present in the 2-, 3-, or 4-acetyl regioisomers, where the acetyl and Boc-amine groups are attached to secondary carbons at separate positions . Following Boc deprotection, the resulting 1-acetylcyclohexylamine can undergo intramolecular cyclocondensation to form spirocyclic imines, oxazolidinones, or lactam scaffolds—transformations that are topologically impossible from the 3- or 4-substituted analogs. While direct peer-reviewed literature specifically employing this compound is limited (as of May 2026), the well-precedented reactivity of α-amino ketones toward intramolecular cyclization supports its differentiated utility as a spirocycle precursor [1].

Spirocyclization
Reported
Quaternary α-carbon enables intramolecular spirocyclization; not feasible for 2-,3-,4-substituted analogs
Unique spirocyclization precursor
Literature precedent for α-amino ketones; compound-specific data limited
Spirocyclic scaffold Quaternary center Geminal disubstitution Synthetic intermediate

Optimal Research and Procurement Application Scenarios for tert-Butyl N-(1-acetylcyclohexyl)carbamate


Synthesis of Spirocyclic Cyclohexyl-Containing Scaffolds for Fragment-Based Drug Discovery

Boc deprotection of tert-butyl N-(1-acetylcyclohexyl)carbamate under standard TFA conditions liberates the free 1-acetylcyclohexylamine, which can undergo spontaneous or promoted intramolecular cyclocondensation to generate spirocyclic imines, oxazolidinones, or lactams. This transformation exploits the quaternary α-carbon motif that is unique to the 1-acetyl isomer and cannot be replicated using 2-, 3-, or 4-substituted analogs . The resulting spirocyclic scaffolds are highly valued in fragment-based drug discovery for their three-dimensionality, which enhances intellectual property novelty and target selectivity . Procurement of the 97%-purity grade from Amatek Scientific is recommended to minimize impurities that could interfere with cyclization chemistry.

Lead Optimization Series Requiring Enhanced Membrane Permeability (CNS and Intracellular Targets)

For medicinal chemistry programs where passive membrane permeability is a key design criterion—such as CNS-penetrant or intracellular-targeted therapies—the 1-acetyl isomer offers a LogP of 2.803, 0.903 log units higher than the trans-3-acetyl isomer . This ~8-fold increase in calculated partition coefficient, combined with a reduced H-bond acceptor count (3 vs. 4) , positions the 1-acetyl isomer as the preferred starting building block for parallel SAR exploration where logD optimization is critical. Systematic comparator studies should include the 4-acetyl isomer (LogP 2.6589) as a moderate-lipophilicity control .

Conformationally Restricted Pharmacophore Design Requiring Minimal Rotatable Bonds

The target compound's 2 rotatable bonds (vs. 5 for the trans-3-acetyl analog) confer significant conformational preorganization . This makes it a valuable building block for designing conformationally restricted pharmacophores, where reduced entropic penalty upon target binding can translate into improved binding affinity. Fragment-based screening libraries incorporating the 1-acetyl scaffold are expected to yield hits with higher ligand efficiency (LE) and better structural tractability for X-ray crystallography . Researchers should request batch-specific purity certificates when procuring this compound for crystallography-grade applications.

Synthetic Methodology Development for Quaternary α-Amino Ketone Chemistry

The quaternary α-amino ketone motif of the target compound presents an underexplored substrate for novel synthetic methodology development, including asymmetric reduction, organocatalytic functionalization, and multicomponent reactions. Unlike the 2-, 3-, and 4-substituted analogs that react through secondary amine intermediates after Boc removal, the 1-acetyl isomer generates a sterically encumbered primary amine adjacent to a ketone, offering unique chemo- and stereoselectivity challenges that are mechanistically distinct . Procurement of this compound in multi-gram quantities (available upon inquiry from Leyan and Amatek Scientific) supports reaction optimization campaigns.

Application
Selection Property
Validation Focus
Spirocyclic scaffold synthesis (FBDD)
Quaternary α-carbon regioisomer (1-acetyl substitution)
Cyclization efficiency and purity grade
Membrane-permeability-focused lead optimization
Reported higher LogP and reduced H-bond acceptors
Permeability assay comparison against regioisomers
Conformationally restricted pharmacophore design
Minimal rotatable bond count (2)
Binding entropy and co-crystallization tractability
Quaternary α-amino ketone methodology development
Sterically hindered primary amine after Boc removal
Chemoselectivity and stereoselectivity in novel reactions
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